molecular formula C19H20BrNO5S B3558125 ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate

Cat. No.: B3558125
M. Wt: 454.3 g/mol
InChI Key: HRPHGAYGWRSRIJ-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate is a multifunctional thiophene derivative characterized by a central thiophene ring substituted with an acetyl group at position 5, a methyl group at position 4, and a complex acetamido side chain at position 2 containing a 2-bromo-4-methylphenoxy moiety. This compound’s structural complexity—including bromine, acetyl, and methyl substituents—imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science .

Properties

IUPAC Name

ethyl 5-acetyl-2-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO5S/c1-5-25-19(24)16-11(3)17(12(4)22)27-18(16)21-15(23)9-26-14-7-6-10(2)8-13(14)20/h6-8H,5,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPHGAYGWRSRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride and a suitable catalyst.

    Bromination of the Phenoxy Group: The phenoxy group can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Acetamido Group: The acetamido group can be introduced through an amidation reaction involving an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions will yield new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may have potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate will depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved will require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives are widely studied due to their aromatic stability and tunable reactivity. Below is a detailed comparison of ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate with structurally analogous compounds, highlighting key differences in substituents, biological activities, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Unique Properties References
Target Compound 5-Acetyl, 4-methyl, 2-[2-(2-bromo-4-methylphenoxy)acetamido] Anticancer (preliminary), enzyme inhibition Bromine enhances electrophilicity; methylphenoxy improves lipid solubility
Ethyl 5-acetyl-2-(4-chloro-3-nitrobenzamido)-4-methylthiophene-3-carboxylate 4-Chloro-3-nitrobenzamido substituent Anti-inflammatory, antimicrobial Nitro group increases redox activity; chloro enhances halogen bonding
Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate Ethoxyphenyl carbamoyl group Analgesic, antiviral Ethoxy group improves metabolic stability
Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate 2,4-Dichlorophenoxy and 2-fluorophenyl groups Herbicidal activity, antifungal Dichlorophenoxy mimics auxin herbicides; fluorine enhances bioavailability
Ethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate Benzothiophene core, cyano group Anticancer, kinase inhibition Benzothiophene enhances π-π stacking; cyano improves binding affinity

Key Findings:

Substituent Impact on Reactivity: The bromine in the target compound increases electrophilicity, facilitating nucleophilic aromatic substitution reactions, unlike chloro or nitro analogs . Methylphenoxy groups enhance lipid solubility, improving membrane permeability compared to simpler phenoxy derivatives (e.g., 4-chlorophenoxy in ) .

Biological Activity Trends: Antimicrobial Activity: Nitro-substituted analogs (e.g., 3-nitrobenzamido derivatives in ) exhibit moderate antimicrobial activity, whereas bromine-substituted compounds show broader efficacy against resistant strains . Anticancer Potential: The target compound’s acetyl group may stabilize interactions with kinase domains, similar to benzothiophene-containing analogs (), but with reduced cytotoxicity due to methyl substitution .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving cyclization (thiophene formation) and sequential functionalization (bromination, acetylation), which is more complex than esterification-dominated routes for simpler analogs (e.g., ) .

Biological Activity

Ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate (CAS Number: 1112443) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H18BrNO5S
  • Molecular Weight : 436.31 g/mol

The structure consists of a thiophene ring substituted with an acetamido group and a bromo-methylphenoxy moiety, which may contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. The presence of the thiophene ring, known for its electron-rich nature, may enhance the compound's ability to interact with microbial cell membranes, leading to disruption and cell death.

2. Enzyme Inhibition

This compound may act as an inhibitor for various enzymes. In particular, studies have shown that thiophene derivatives can inhibit carbonic anhydrase and other important enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits carbonic anhydrase
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production

Case Study 1: Antimicrobial Efficacy

A study conducted by Patel et al. examined the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

In a pharmacological evaluation by Kaur et al., this compound exhibited potent inhibition of carbonic anhydrase isoforms with IC50 values in the low micromolar range. This suggests its potential application in treating conditions where carbonic anhydrase plays a critical role, such as glaucoma and epilepsy.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiophene core via Gewald or analogous reactions. Ethyl acetoacetate, elemental sulfur, and a cyanoacetamide derivative (e.g., 2-cyano-N-phenylacetamide) are refluxed in ethanol with triethylamine as a catalyst .
  • Step 2: Introduction of the 2-(2-bromo-4-methylphenoxy)acetamido group via nucleophilic substitution or coupling reactions. Acetic acid/acetic anhydride mixtures are often used for acetylation .
  • Purification: Crystallization from ethanol or 1,4-dioxane is critical to isolate the final product with >95% purity .

Basic: How should researchers characterize the molecular structure and purity of this compound?

Answer:
A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions and acetyl/thiophene backbone integrity. Compare chemical shifts with analogous thiophene derivatives (e.g., δ ~2.5 ppm for methyl groups, δ ~170 ppm for carbonyl carbons) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+ ~500–550 Da).
  • X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve steric effects from the bromophenoxy group .
  • HPLC: Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Answer:
Discrepancies often arise from:

  • Rotamers or Tautomers: The acetamido group may exhibit restricted rotation, causing split signals. Variable-temperature NMR (e.g., 25–80°C) can coalesce peaks .
  • Crystal Packing Effects: X-ray data (e.g., C–H···O interactions) may explain deviations in solid-state vs. solution-phase structures .
  • Paramagnetic Impurities: Chelation with trace metals (e.g., from catalysts) can broaden signals. Purify via EDTA washes or ion-exchange resins .

Advanced: What experimental design strategies optimize reaction yield while minimizing byproducts?

Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, triethylamine concentration (0.5–2.0 mol%) and reflux time (3–8 hours) significantly impact yield .
  • Byproduct Analysis: TLC or LC-MS identifies intermediates (e.g., unreacted cyanoacetamide). Quench reactions at 50–70% conversion to reduce over-acetylation .
  • Flow Chemistry: Continuous-flow systems improve heat/mass transfer, reducing side reactions like thiophene ring decomposition .

Advanced: How can computational methods aid in understanding the reactivity of this compound?

Answer:

  • DFT Calculations: Model reaction pathways (e.g., acetamido group nucleophilicity) using Gaussian or ORCA. Compute Fukui indices to predict electrophilic/nucleophilic sites .
  • Molecular Docking: Study interactions with biological targets (e.g., enzymes) if the compound is a drug precursor. AutoDock Vina can simulate binding to active sites .
  • Solvent Effects: COSMO-RS simulations predict solubility in ethanol/water mixtures, guiding crystallization conditions .

Advanced: What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

Answer:

  • Functional Group Modifications: Replace the bromophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Use Suzuki coupling for aryl diversification .
  • Bioisosteric Replacement: Substitute the thiophene ring with furan or pyrrole to assess heterocycle effects on activity .
  • Prodrug Design: Hydrolyze the ethyl ester to a carboxylic acid for improved solubility. Monitor stability under physiological pH (e.g., pH 7.4 buffer) .

Advanced: How should researchers address challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Heat Management: Transition from batch reflux to jacketed reactors with controlled cooling to prevent exothermic side reactions .
  • Purification Scalability: Replace column chromatography with fractional crystallization (ethanol/water) or countercurrent distribution .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate

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